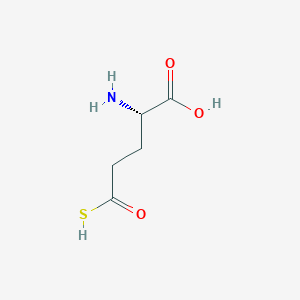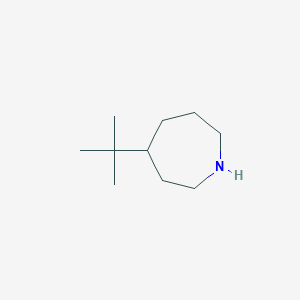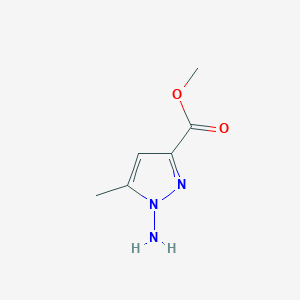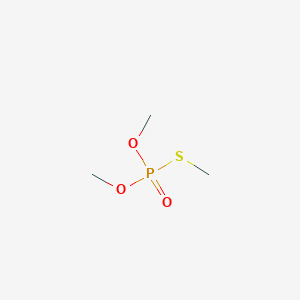
(R)-Flumequine
描述
®-Flumequine is a synthetic antibacterial agent belonging to the quinolone class of antibiotics. It is primarily used in veterinary medicine to treat bacterial infections in animals, particularly in aquaculture. The compound exhibits broad-spectrum activity against Gram-negative bacteria by inhibiting bacterial DNA gyrase, an enzyme critical for DNA replication.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-Flumequine involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinolone Core: The quinolone core is synthesized through a condensation reaction between an aniline derivative and a β-ketoester under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Resolution of Enantiomers: The racemic mixture of flumequine is resolved into its enantiomers using chiral chromatography or crystallization techniques.
Industrial Production Methods: Industrial production of ®-Flumequine typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the condensation and fluorination reactions efficiently.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, and distillation to obtain high-purity ®-Flumequine.
化学反应分析
Types of Reactions: ®-Flumequine undergoes various chemical reactions, including:
Oxidation: Oxidation of ®-Flumequine can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinolone N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives of ®-Flumequine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild to moderate temperatures.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, typically under basic conditions.
Major Products Formed:
Oxidation: Quinolone N-oxides.
Reduction: Reduced quinolone derivatives.
Substitution: Substituted quinolone derivatives with various functional groups.
科学研究应用
®-Flumequine has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and mechanisms of quinolone antibiotics.
Biology: Investigated for its antibacterial activity and mechanisms of resistance in bacterial strains.
Medicine: Explored for potential use in treating bacterial infections in humans, although primarily used in veterinary medicine.
Industry: Utilized in aquaculture to control bacterial infections in fish and other aquatic animals.
作用机制
®-Flumequine exerts its antibacterial effects by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication and transcription. The inhibition of DNA gyrase prevents the supercoiling of bacterial DNA, leading to the disruption of DNA synthesis and ultimately bacterial cell death. The molecular targets include the A and B subunits of DNA gyrase, which are involved in the ATP-dependent breakage and rejoining of DNA strands.
相似化合物的比较
Norfloxacin: Another quinolone antibiotic with a similar mechanism of action but different spectrum of activity.
Ciprofloxacin: A widely used fluoroquinolone with broader antibacterial activity compared to ®-Flumequine.
Enrofloxacin: A veterinary fluoroquinolone with applications similar to ®-Flumequine.
Uniqueness: ®-Flumequine is unique in its specific use in veterinary medicine, particularly in aquaculture. Its enantiomeric purity and specific activity against certain Gram-negative bacteria make it a valuable tool in controlling bacterial infections in animals.
属性
IUPAC Name |
(12R)-7-fluoro-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3/c1-7-2-3-8-4-9(15)5-10-12(8)16(7)6-11(13(10)17)14(18)19/h4-7H,2-3H2,1H3,(H,18,19)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSPPJIUMHPXMA-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC2=C3N1C=C(C(=O)C3=CC(=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215178-95-3 | |
| Record name | Flumequine, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0215178953 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FLUMEQUINE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQ67033LRC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the environmental impact of using (R)-Flumequine in aquaculture?
A1: Research suggests that this compound used in aquaculture can enter the surrounding aquatic environment. A study investigating Italian aquafarms along the Nera River found a strong positive correlation between this compound consumption in the farms and its detection in nearby surface water samples. [] This indicates that aquaculture practices can contribute to the presence of antibiotic residues in the environment.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol Hydrochloride](/img/structure/B121395.png)




![(Z)-7-[(1R,2R,3S,5S)-2-[(E,3S)-3-(2,3-Dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B121417.png)


![N-(7-Chloro-4-quinolinyl)-N'-[2-[(7-chloro-4-quinolinyl)amino]ethyl]-1,2-ethanediamine](/img/structure/B121425.png)


![(1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane](/img/structure/B121435.png)

![2,2-Dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B121445.png)
